H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh,(disulfide bond)
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Overview
Description
The compound H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) is a peptide consisting of ten amino acids: asparagine, arginine, cysteine, serine, glutamine, glycine, serine, cysteine, tryptophan, and asparagine. This peptide features a disulfide bond between the two cysteine residues, which plays a crucial role in its structural stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): undergoes various chemical reactions, including:
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Various reagents depending on the target residue, such as acylating agents for lysine residues.
Major Products
The major products formed from these reactions include the oxidized peptide with a disulfide bond and the reduced peptide with free thiol groups .
Scientific Research Applications
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): has several scientific research applications:
Mechanism of Action
The mechanism of action of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) involves its interaction with specific enzymes and molecular targets. The disulfide bond plays a critical role in maintaining the peptide’s conformation, which is essential for its biological activity. The peptide can act as a substrate for enzymes such as protein disulfide-isomerase (PDI) and DsbA, facilitating the formation and rearrangement of disulfide bonds in proteins .
Comparison with Similar Compounds
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): can be compared with other similar peptides, such as:
Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn (reduced): Lacks the disulfide bond, resulting in different structural and functional properties.
Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn (disulfide bridge 3-8): Features a disulfide bond between cysteine residues at positions 3 and 8, similar to the target peptide.
The uniqueness of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) lies in its specific amino acid sequence and the presence of the disulfide bond, which imparts distinct structural and functional characteristics .
Properties
Molecular Formula |
C44H67N17O16S2 |
---|---|
Molecular Weight |
1154.2 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H67N17O16S2/c45-21(11-32(47)65)35(68)55-23(6-3-9-51-44(49)50)37(70)60-30(18-79)42(75)59-28(16-63)40(73)56-24(7-8-31(46)64)36(69)53-14-34(67)54-27(15-62)39(72)61-29(17-78)41(74)57-25(38(71)58-26(43(76)77)12-33(48)66)10-19-13-52-22-5-2-1-4-20(19)22/h1-2,4-5,13,21,23-30,52,62-63,78-79H,3,6-12,14-18,45H2,(H2,46,64)(H2,47,65)(H2,48,66)(H,53,69)(H,54,67)(H,55,68)(H,56,73)(H,57,74)(H,58,71)(H,59,75)(H,60,70)(H,61,72)(H,76,77)(H4,49,50,51)/t21-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
KEQZTNKTLNAKCM-XFPWREGGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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